O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Description
O8-Benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a bicyclic tertiary amine derivative with a fused azabicyclo scaffold. This compound belongs to the 8-azabicyclo[3.2.1]octane family, which is pharmacologically significant due to its structural resemblance to tropane alkaloids. The molecule features a benzyl ester at the O8 position and a methyl ester at the O3 position, conferring distinct steric and electronic properties. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing opioid receptor antagonists and antiviral agents .
Properties
IUPAC Name |
8-O-benzyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-16(19)13-9-14-7-8-15(10-13)18(14)17(20)22-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQGOCDBZCECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods often rely on the stereoselective formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information .
Chemical Reactions Analysis
O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenylselenyl bromide for cyclization and rhodium (II) complexes for asymmetric cycloadditions . The major products formed from these reactions are optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects due to its structural similarity to tropane alkaloids, which are known to exhibit various biological activities . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : The 3-oxo derivative () lacks an ester at O3, reducing electron-withdrawing effects and altering reactivity in downstream synthesis.
Key Observations :
- The tert-butyl variant () is synthesized via enantioselective cycloadditions, enabling stereochemical control, whereas the benzyl derivative relies on esterification of preformed intermediates ().
- CBZ-protected analogues () face commercial discontinuation, highlighting scalability challenges compared to tert-butyl or benzyl esters.
Table 3: Pharmacological Profiles
Key Observations :
- Benzyl-substituted compounds (e.g., ) are prioritized for KOR antagonism, while tert-butyl variants () exhibit better pharmacokinetic profiles due to reduced enzymatic hydrolysis.
- 3-Oxo derivatives () and hydroxylated analogues () demonstrate divergent activities, underscoring the importance of the O3 ester group in target engagement.
Commercial and Practical Considerations
- Availability : The O8-tert-butyl O3-methyl derivative () is commercially available with ≥97% purity, whereas the benzyl analogue is primarily a research chemical.
- Stability : tert-Butyl esters () exhibit superior shelf-life under standard storage (-20°C), while benzyl esters may require inert atmospheres for long-term preservation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
